molecular formula C3H7NO B091810 Acetone oxime CAS No. 127-06-0

Acetone oxime

Cat. No.: B091810
CAS No.: 127-06-0
M. Wt: 73.09 g/mol
InChI Key: PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Description

Acetone oxime (C₃H₇NO, (CH₃)₂CNOH) is a ketoxime synthesized via the ammoximation of acetone using hydrogen peroxide (H₂O₂) and ammonia (NH₃) over titanium silicalite-1 (TS-1) catalysts. This process achieves exceptional conversion rates (99%) and selectivity (94%), with minor by-products such as hydrazones and imines . The compound is stable at room temperature and resistant to atmospheric degradation for at least two weeks, making it suitable for synthetic applications . Its molecular structure features a hydroxylamine group (-NOH) attached to a dimethylketone backbone, enabling diverse reactivity in organic synthesis, coordination chemistry, and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone oxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:

(CH3)2CO+H2NOH(CH3)2CNOH+H2O(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O (CH3​)2​CO+H2​NOH→(CH3​)2​CNOH+H2​O

This method involves the reaction of acetone with hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

In industrial settings, acetoxime is often produced via the ammoxidation of acetone in the presence of hydrogen peroxide. This process involves the catalytic oxidation of acetone with ammonia and hydrogen peroxide, resulting in the formation of acetoxime . Another method involves the use of a Zn/Cu hexagonal nanosheet catalyst to efficiently catalyze the coupling reaction between hydroxylamine and acetone under ambient conditions .

Chemical Reactions Analysis

Oxygen Scavenging Reaction

Acetone oxime acts as an efficient deoxygenation agent in boiler water systems by reacting with dissolved oxygen. This redox reaction proceeds under neutral aqueous conditions:

2(CH3)2CNOH+O22NO3+2CH3COO+2H++H2O2\,(\text{CH}_3)_2\text{CNOH}+\text{O}_2\rightarrow 2\,\text{NO}_3^-+2\,\text{CH}_3\text{COO}^-+2\,\text{H}^++\text{H}_2\text{O}

Key Features :

  • Application : Reduces dissolved oxygen in industrial boilers, preventing corrosion .

  • Advantage : Non-toxic alternative to hydrazine, with high oxygen removal efficiency .

Acid-Catalyzed Hydrolysis

In dilute acidic media, this compound undergoes hydrolysis to regenerate acetone and hydroxylamine:

(CH3)2CNOH+H2OH+(CH3)2CO+NH2OH(\text{CH}_3)_2\text{CNOH}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}(\text{CH}_3)_2\text{CO}+\text{NH}_2\text{OH}

Conditions :

  • Facilitated by hydrochloric acid (HCl) or sulfuric acid.

  • Completes within hours under mild heating .

Oxime Ligation in Bioconjugation

This compound participates in bioorthogonal conjugation with aldehydes/ketones via oxime bond formation. This reaction is significantly accelerated by saline (NaCl):

NaCl Concentration Rate Enhancement Catalyst Synergy
10 mM1.7×
1 M7.3×20× (with 1 mM aniline)

Mechanism :

  • Schiff Base Formation : Nucleophilic attack of the aminooxy group on the carbonyl carbon.

  • Dehydration : Stabilization of the charged transition state by NaCl, leading to oxime bond formation .

Applications :

  • Labeling biomolecules (e.g., antibodies, cytokines) under physiological pH .

Reaction with Potassium Permanganate

This compound reduces potassium permanganate (KMnO₄) at room temperature, causing rapid decolorization:

(CH3)2CNOH+KMnO4Mn2++Oxidized Nitrogen Products(\text{CH}_3)_2\text{CNOH}+\text{KMnO}_4\rightarrow \text{Mn}^{2+}+\text{Oxidized Nitrogen Products}

Significance :

  • Demonstrates strong reducing properties in aqueous solutions .

Role of Saline in Oxime Formation

  • Transition State Stabilization : NaCl reduces the activation energy by stabilizing the zwitterionic intermediate during dehydration (supported by DFT calculations) .

  • Kinetic Profile : Pseudo-first-order kinetics observed under physiological conditions (pH 7.4, 25°C) .

Synergy with Organic Catalysts

  • Aniline (1 mM) combined with 1 M NaCl enhances reaction rates by 20-fold , enabling efficient labeling of cell-surface glycans .

Scientific Research Applications

Organic Synthesis

Acetone oxime serves as a key reagent in organic synthesis. It is utilized to create various derivatives and compounds through its reactivity with aldehydes and ketones. Its ability to form oximes makes it essential in synthesizing more complex organic molecules .

Medicinal Chemistry

Recent studies have investigated this compound's potential therapeutic applications. For instance, substituted this compound derivatives have shown significant anti-inflammatory and analgesic activities comparable to standard drugs such as diclofenac sodium . The molecular docking studies suggest that these derivatives interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents.

Bioconjugation Techniques

This compound has been applied in bioconjugation reactions, particularly in labeling biomolecules. A study demonstrated that saline could enhance the kinetics of oxime formation at physiological pH, facilitating the bioorthogonal coupling of sensitive biomolecules like antibodies . This method allows for efficient labeling without extensive purification steps.

Corrosion Inhibition

As a deoxidation agent, this compound is employed in industrial settings to prevent corrosion in boilers and pipelines. Its effectiveness as a corrosion inhibitor stems from its ability to form stable complexes with metal ions, thereby protecting metal surfaces from oxidation .

Environmental Chemistry

This compound's role in environmental chemistry includes its use in ozonation processes where it can lead to the formation of nitrate under specific conditions. This property is crucial for understanding its environmental impact and potential applications in pollution control .

Case Study 1: Anti-Inflammatory Activity

In a study examining various this compound derivatives, compounds showed significant anti-inflammatory effects in vivo using a carrageenin-induced rat paw edema model. The most potent derivative exhibited effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of this compound derivatives .

Case Study 2: Bioconjugation Reaction Efficiency

A recent investigation demonstrated that using saline as a catalyst significantly increased the reaction rate of this compound formation with aldehydes at physiological conditions. This finding underscores the compound's utility in bioconjugation applications, particularly for sensitive biomolecules, enhancing its relevance in biochemical research .

Mechanism of Action

The mechanism of action of acetoxime involves its ability to release nitric oxide (NO) through oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The oxidation pathway involves the conversion of acetoxime to its corresponding nitroso compound, which then releases NO. This mechanism is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Acetone oxime belongs to the oxime family, characterized by the general formula R₁R₂C=NOH. Below is a detailed comparison with structurally and functionally related oximes:

Cyclohexanone Oxime (C₆H₁₁NO)

  • Synthesis: Produced via cyclohexanone ammoximation, analogous to this compound.
  • Reactivity : Exhibits similar meta-C–H functionalization efficiency in palladium-catalyzed reactions (14% NMR yield), comparable to this compound .
  • Applications : Used in industrial processes like the production of ε-caprolactam (nylon-6 precursor).
  • Thermal Stability : Higher thermal stability due to its cyclic structure, making it preferable in high-temperature applications .

Acetaldehyde Oxime (C₂H₅NO)

  • Synthesis : Derived from acetaldehyde and hydroxylamine.
  • Oxygen Scavenging : Less effective than this compound in boiler water treatment, with optimal performance at lower temperatures (50–150°C) .
  • Pharmacology: Demonstrates negligible vasodilator activity in vivo due to moderate hydrophobicity, contrasting with hydrophilic oximes (e.g., formamidoxime) that show potent nitric oxide (NO)-donor effects .

Formaldehyde Oxime (CH₃NO)

  • Reactivity : Serves as a model compound in computational studies due to its simplicity. Quantum chemical calculations reveal distinct reaction pathways compared to this compound, particularly in intramolecular oxime transfer mechanisms .
  • Applications: Limited industrial use but critical in theoretical chemistry for understanding oxime tautomerism .

Methyl Ethyl Ketoxime (MEKO, C₄H₉NO)

  • Oxygen Scavenging : Outperforms this compound in high-pressure systems (up to 13.7 MPa) due to enhanced steric protection of the oxime group .
  • Industrial Use : Preferred in coatings and corrosion inhibition due to slower hydrolysis rates .

Table 1: Comparative Properties of this compound and Analogues

Property This compound Cyclohexanone Oxime Acetaldehyde Oxime Methyl Ethyl Ketoxime
Molecular Formula C₃H₇NO C₆H₁₁NO C₂H₅NO C₄H₉NO
Synthesis Yield 94% 85–90% 75–80% 88–92%
Optimal Temp. Range 138–336°C 150–350°C 50–150°C 100–300°C
Pharmacological Activity Weak NO donor Not reported Inactive Not reported
Key Application Ligand synthesis Nylon production Corrosion inhibition Coatings

Key Research Findings

Catalytic Efficiency: TS-1-catalyzed ammoximation of acetone is more efficient (99% conversion) than traditional methods for cyclohexanone oxime (85–90% yield) .

Oxygen Scavenging : this compound outperforms hydrazine derivatives in oxygen scavenging at elevated temperatures but is less effective than MEKO under high-pressure conditions .

Pharmacological Limitations : Despite in vitro vasorelaxant activity, this compound’s slight hydrophobicity limits its in vivo efficacy compared to hydrophilic oximes like formamidoxime .

Synthetic Utility : this compound derivatives (e.g., oxime ethers, esters) are synthesized under mild conditions (acetone solvent, K₂CO₃) with >90% yields, demonstrating superior versatility over acetaldehyde oxime .

Biological Activity

Acetone oxime, a chemical compound derived from acetone, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

This compound can be synthesized through the ammoximation of acetone using hydrogen peroxide over titanium silicalite-1 (TS-1) catalysts. The reaction conditions significantly influence the yield and purity of the product, making it a subject of interest in synthetic organic chemistry .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antibacterial effects against various pathogens. For instance, acetone O-(4-chlorophenylsulfonyl)oxime demonstrated partial antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae strains in vitro .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage, thereby potentially reducing the risk of degenerative diseases .
  • Anticancer Activity : Recent research indicates that oximes, including this compound, may exhibit anticancer properties by inhibiting certain kinases involved in cancer cell proliferation. This mechanism is similar to other oximes that have been studied for their reactivity with acetylcholinesterase and potential therapeutic roles in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : this compound has been identified as a potential inhibitor of multiple kinases, which are critical in regulating cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells .
  • Oxidative Stress Modulation : By acting as an antioxidant, this compound can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of acetone O-(4-chlorophenylsulfonyl)oxime against several bacterial strains. The results indicated that while the compound showed some antimicrobial activity, further optimization of its structure is necessary to enhance efficacy. The study emphasized the need for in vivo testing to evaluate bioavailability and therapeutic potential .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound derivatives. It was found that these compounds could inhibit key signaling pathways involved in cancer progression. The study highlighted the importance of structural modifications to improve potency and selectivity against cancer cells .

Comparative Analysis of Biological Activities

Activity Type This compound Other Oximes
AntimicrobialModerateVaries widely
AntioxidantYesYes
AnticancerPotentialEstablished in several studies
Kinase InhibitionYesCommon among many oximes

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing acetone oxime in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting acetone with hydroxylamine hydrochloride under controlled pH (~10) to maximize oxime formation . Characterization includes:

  • Melting Point Analysis : Confirm purity (literature value: 61°C) .
  • Spectroscopic Techniques : Use FT-IR to identify C=N and N-O stretches (~1600 cm⁻¹ and ~930 cm⁻¹) and ¹H NMR to resolve methyl proton signals (δ ~1.8–2.1 ppm) .
  • Chromatography : HPLC or GC with flame ionization detection to assess purity (>99%) .

Q. How does this compound function as a corrosion inhibitor, and what experimental parameters are critical for evaluating its efficacy?

  • Methodological Answer : this compound acts as a deoxidizer by forming stable complexes with metal ions (e.g., Fe²⁺). Key experimental parameters include:

  • Concentration : Test across 0.1–5 mM in aqueous systems.
  • Temperature : Evaluate inhibition efficiency at 25–80°C to assess thermal stability .
  • Electrochemical Methods : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify corrosion rates .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 60°C) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

Advanced Research Questions

Q. How can computational methods clarify the reaction mechanisms involving this compound, such as intramolecular oxime transfer?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states and intermediates (e.g., water expulsion steps) to identify rate-determining barriers .
  • Hydrogen-Bonding Analysis : Use molecular dynamics simulations to study solvent effects on reaction pathways .
  • Comparative Studies : Contrast this compound with formaldehyde oxime models to explain experimental discrepancies in intermediate stability .

Q. What strategies resolve contradictions in reported data on this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Monitor decomposition kinetics in buffered solutions (pH 2–12) via UV-Vis spectroscopy.
  • Data Normalization : Account for temperature and ionic strength variations across studies .
  • Advanced Analytics : Employ LC-MS to detect hydrolysis byproducts (e.g., hydroxylamine) .

Q. How can researchers design experiments to explore this compound’s role in transition-metal coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React this compound with Ni²⁺/Co²⁺ salts in ethanol/water mixtures.
  • Characterization Tools :
  • X-ray Crystallography : Resolve ligand geometry and metal-oxime bonding .
  • Magnetic Susceptibility : Assess electronic structure in octahedral complexes .
  • Stability Testing : Expose complexes to O₂/H₂O to evaluate oxidative degradation .

Q. Key Considerations for Research Design

  • Reproducibility : Document experimental conditions (e.g., solvent purity, stirring rates) to align with Beilstein Journal guidelines .
  • Data Contradictions : Use meta-analysis frameworks to reconcile divergent results, emphasizing controlled variables .
  • Ethical Compliance : Adhere to safety protocols for hazardous reagents and cite primary literature for synthetic procedures .

Properties

IUPAC Name

N-propan-2-ylidenehydroxylamine
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InChI

InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3
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InChI Key

PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Canonical SMILES

CC(=NO)C
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Molecular Formula

C3H7NO
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DSSTOX Substance ID

DTXSID6020010
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Molecular Weight

73.09 g/mol
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Physical Description

Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS]
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Boiling Point

133 °C, Boiling point = 134.8 °C at 728 mm Hg
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Solubility

In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin
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Density

Density: 0.9113 g/cm cu at 62 °C
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Vapor Pressure

3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa)
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Color/Form

Columnar prisms, Colorless crystals

CAS No.

127-06-0
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Melting Point

61 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Acetone oxime

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